![molecular formula C14H21ClN2O2S3 B2806652 5-chloro-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}thiophene-2-sulfonamide CAS No. 2034325-46-5](/img/structure/B2806652.png)
5-chloro-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}thiophene-2-sulfonamide
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Overview
Description
5-chloro-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}thiophene-2-sulfonamide is a chemical compound with a molecular formula of C14H21ClN2O2S3 and a molecular weight of 380.96.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}thiophene-2-sulfonamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions involving the starting materials such as tetrahydrothiophene and piperidine derivatives.
Sulfonamide Formation: The piperidine intermediate is then reacted with thiophene-2-sulfonyl chloride under basic conditions to form the sulfonamide linkage.
Chlorination: The final step involves the chlorination of the thiophene ring to introduce the chlorine atom at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include batch and continuous flow synthesis, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
5-chloro-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}thiophene-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is being studied for its potential as an antithrombotic agent, which could help in the prevention and treatment of thromboembolic diseases.
Biological Research: The compound’s interactions with biological targets are of interest for understanding its mechanism of action and potential therapeutic uses.
Industrial Applications: It may be used in the development of new materials or as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 5-chloro-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors involved in the coagulation pathway, thereby exerting its antithrombotic effects. The exact molecular targets and pathways are still under investigation, but it is thought to involve the inhibition of thrombin or other key proteins in the coagulation cascade .
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}thiophene-2-sulfonamide: is similar to other sulfonamide-based compounds used in medicinal chemistry.
Thiophene Derivatives: Compounds with similar thiophene structures but different substituents.
Piperidine Derivatives: Compounds with piperidine rings and various functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique biological activity and potential therapeutic applications. Its structure allows for specific interactions with biological targets, making it a promising candidate for further research and development in medicinal chemistry.
Biological Activity
5-chloro-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}thiophene-2-sulfonamide is a synthetic compound with potential biological applications, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by:
- Chloro group : Enhances lipophilicity and potentially increases bioactivity.
- Piperidine ring : Commonly associated with various pharmacological effects.
- Thiophene moiety : Known for its role in biological activity and as a building block in drug design.
The molecular formula is C13H18ClN2O2S with a molecular weight of 302.81 g/mol.
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of the piperidine derivative : Starting from commercially available piperidine precursors.
- Introduction of the thiophene group : This step may involve coupling reactions to attach the thiophene moiety.
- Sulfonamide formation : The final step involves the reaction with a sulfonamide reagent to yield the target compound.
Antimicrobial Activity
Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess:
- Antibacterial effects : Effective against various strains of bacteria, including both Gram-positive and Gram-negative organisms.
- Antifungal properties : Some derivatives have demonstrated activity against fungal pathogens.
Anticancer Potential
Recent studies have explored the anticancer potential of thiophene-based sulfonamides. In vitro assays reveal that these compounds can inhibit cancer cell proliferation through:
- Induction of apoptosis : Triggering programmed cell death in cancer cells.
- Cell cycle arrest : Preventing cancer cells from progressing through the cell cycle.
Case Studies
-
Study on Antimicrobial Efficacy :
- A study evaluated the antibacterial activity of various sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting potent antibacterial activity .
- Anticancer Activity Assessment :
Summary of Research Findings
Properties
IUPAC Name |
5-chloro-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O2S3/c15-13-1-2-14(21-13)22(18,19)16-9-11-3-6-17(7-4-11)12-5-8-20-10-12/h1-2,11-12,16H,3-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSZTWBZFFMIRHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=C(S2)Cl)C3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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